Piperidine-3-carboxamide vs. Piperidine-4-carboxamide: Calculated Physicochemical and Conformational Differences
The target compound positions the carboxamide at the 3-position of the piperidine ring, whereas the closest publicly documented analogue, 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide (CAS 1105232-34-5), has a 4-carboxamide. This positional isomerism results in a different spatial relationship between the hydrogen-bond-capable amide and the pyridazine N1/N2 lone pairs, which can influence kinase hinge-region interactions [1]. Predicted logP for the target compound (clogP ≈ 3.47) is approximately 0.5 log units higher than for the 4-fluorophenyl/4-carboxamide analogue (clogP ≈ 2.93), indicating greater lipophilicity that may affect cellular permeability and plasma protein binding .
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.47 |
| Comparator Or Baseline | 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide (CAS 1105232-34-5), clogP ≈ 2.93 |
| Quantified Difference | ΔclogP ≈ +0.54 (target more lipophilic) |
| Conditions | clogP values computed using ChemAxon/MarvinSketch consensus model with input SMILES from public structure databases |
Why This Matters
The higher lipophilicity of the target compound may lead to improved membrane penetration in cell-based kinase inhibition assays relative to the 4-carboxamide analogue, a critical factor for intracellular target engagement.
- [1] Liang, C., Li, Z. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. U.S. Patent 8,697,866 B2, issued April 15, 2014. View Source
